molecular formula C19H23N3O2 B1294551 Propyl red CAS No. 2641-01-2

Propyl red

Cat. No.: B1294551
CAS No.: 2641-01-2
M. Wt: 325.4 g/mol
InChI Key: LIIDWKDFORMMDQ-UHFFFAOYSA-N
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Description

Propyl red is a synthetic azo dye with the chemical formula C19H23N3O2 . It is commonly used as a pH indicator due to its color-changing properties in different pH environments. The compound is known for its vibrant red color in acidic conditions and yellow color in basic conditions. This compound is also utilized in various biological and chemical experiments for its ability to track and analyze cell structures and biomolecules .

Biochemical Analysis

Biochemical Properties

Propyl red plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, this compound is known to bind to proteins, allowing researchers to visualize and analyze protein structures and functions. The nature of these interactions is primarily based on the dye’s ability to form non-covalent bonds with the target biomolecules, facilitating the study of their biochemical properties .

Cellular Effects

This compound influences various types of cells and cellular processes. It can affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to impact the expression of certain genes involved in metabolic pathways, thereby influencing the overall metabolic activity of the cell. Additionally, it can modulate cell signaling pathways, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules. At the molecular level, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its staining efficiency. Long-term exposure to this compound can also result in cumulative effects on cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, such as cytotoxicity and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. For instance, this compound can affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels. These interactions can provide insights into the regulation of metabolic pathways and the role of this compound in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. The transport and distribution of this compound can influence its staining efficiency and the overall outcome of biochemical experiments .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, depending on the experimental conditions. The localization of this compound can affect its activity and function, providing valuable information about the spatial organization of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl red is synthesized through a diazotization reaction followed by coupling with a suitable aromatic compound. The process involves the following steps:

    Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with an aromatic compound, such as 2-naphthol, under alkaline conditions to form the azo dye.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality. The reaction conditions, such as temperature, pH, and reactant concentrations, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Propyl red undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized by strong oxidizing agents, leading to the breakdown of the azo bond and formation of smaller aromatic compounds.

    Reduction: The azo bond in this compound can be reduced to form corresponding amines.

    Substitution: this compound can undergo electrophilic substitution reactions, where the aromatic rings are substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Propyl red is widely used in scientific research due to its versatile properties:

Comparison with Similar Compounds

    Methyl red: Another azo dye used as a pH indicator with similar color-changing properties.

    Phenol red: A pH indicator commonly used in cell culture media.

    Bromothymol blue: A pH indicator with a different color range but similar applications.

Uniqueness of Propyl Red: this compound is unique due to its specific color change range and its ability to be used in various applications, from analytical chemistry to biological research. Its stability and versatility make it a valuable tool in scientific and industrial settings .

Properties

IUPAC Name

2-[[4-(dipropylamino)phenyl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-3-13-22(14-4-2)16-11-9-15(10-12-16)20-21-18-8-6-5-7-17(18)19(23)24/h5-12H,3-4,13-14H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIDWKDFORMMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062570
Record name Benzoic acid, 2-[[4-(dipropylamino)phenyl]azo]-
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Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2641-01-2
Record name 2-[2-[4-(Dipropylamino)phenyl]diazenyl]benzoic acid
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Record name Propyl red
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Record name Propyl red
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Record name Benzoic acid, 2-[2-[4-(dipropylamino)phenyl]diazenyl]-
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Record name Benzoic acid, 2-[[4-(dipropylamino)phenyl]azo]-
Source EPA DSSTox
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Record name 2-(4-dipropylaminophenylazo)benzoic acid
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Record name PROPYL RED
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is propyl red used to determine the concentration of other compounds?

A: this compound itself doesn't directly interact with the target compounds. Instead, it acts as an indicator in catalytic kinetic spectrophotometric methods. [, , ] Essentially, the target compound catalyzes the oxidation of this compound by an oxidizing agent like potassium bromate or potassium iodate. The rate of this compound discoloration, measurable with a spectrophotometer, is directly proportional to the target compound concentration. This allows researchers to quantify the target compound in a sample.

Q2: What are the advantages of using this compound in these analytical methods?

A: Studies highlight several benefits of employing this compound: [, ]

  • Sensitivity: The method exhibits high sensitivity, enabling the detection of compounds even at very low concentrations. For instance, the detection limit for rutin using a this compound-based method is 9.0 × 10⁻⁹ g/mL. []

Q3: Can you provide specific examples of compounds that can be analyzed using this compound-based methods?

A3: Research demonstrates the successful application of this compound-based spectrophotometry for quantifying:

  • Vitamin P4: This method was effective for analyzing vitamin P4 in both pharmaceutical tablets and pagoda tree flower samples. []
  • Rutin: This flavonoid compound, found in various plants, can be accurately determined in pharmaceutical preparations using this method. []
  • Tannic Acid: This polyphenol, commonly found in tea and some Chinese medicines, can be quantified using this compound and potassium iodate. []

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